1-Chloro-4-(prop-1-en-1-yl)benzene
Description
Properties
CAS No. |
1879-53-4 |
|---|---|
Molecular Formula |
C9H9Cl |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1-chloro-4-prop-1-enylbenzene |
InChI |
InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,1H3 |
InChI Key |
HAZZRKZNTNNBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1-Chloro-4-(prop-1-en-1-yl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for electrophilic aromatic substitution reactions, making it useful in the production of more complex molecules.
Case Study: Synthesis of Chalcones
Research has shown that derivatives of this compound can be synthesized to create chalcone derivatives, which exhibit significant biological activities. A study highlighted the synthesis of a new chalcone derivative that incorporated this compound and demonstrated promising antibacterial properties against Gram-positive pathogens .
Pharmaceutical Applications
The compound has been evaluated for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Pharmacological Insights
Recent studies have explored the binding interactions of chalcone derivatives with serum albumin, indicating their pharmacokinetic properties and absorption characteristics. For instance, one study reported that certain derivatives showed high intestinal absorption rates (91.91%) and favorable solubility profiles, suggesting their viability as therapeutic agents .
Agrochemical Applications
In the agrochemical sector, this compound acts as an intermediate in the synthesis of fungicides like epoxiconazole. This fungicide is effective against a range of plant diseases including Fusarium wilt and powdery mildew.
Case Study: Epoxiconazole Synthesis
Epoxiconazole is synthesized using intermediates like this compound. The compound contributes to the fungicide's efficacy and residual activity in various crops such as cereals, fruits, and vegetables .
Industrial Applications
The compound is also utilized in various industrial applications due to its solvent properties.
Table: Industrial Uses of this compound
| Application Area | Specific Uses |
|---|---|
| Coatings | Used in formulations for paints and varnishes |
| Adhesives | Acts as a solvent in adhesive products |
| Cleaning Products | Included in formulations for stain removers |
| Automotive | Used in rust inhibitors and maintenance products |
Safety and Toxicity Considerations
While this compound has beneficial applications, studies have also indicated potential toxicity concerns. Evaluations have shown that exposure to high concentrations may lead to adverse health effects such as hepatotoxicity and nephrotoxicity in animal models . Therefore, safety protocols must be established when handling this compound.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- Chlorine (electron-withdrawing) : Directs electrophilic substitution to the meta position due to its inductive effect. Enhances stability against oxidation.
- Methoxy (electron-donating) : In anethole (1-methoxy-4-(prop-1-en-1-yl)benzene), the methoxy group donates electron density via resonance, directing substitution to ortho/para positions and increasing solubility in polar solvents .
- Trifluoromethyl (strongly electron-withdrawing) : In 1-chloro-4-(trifluoromethyl)benzene, the CF₃ group significantly deactivates the ring, reducing reactivity in electrophilic substitutions but enhancing stability in harsh conditions .
- Propenyl vs. Propynyl: The propenyl group (sp²-hybridized) offers conjugation for cycloadditions, while the propynyl group (sp-hybridized) in 1-chloro-4-(1-propynyl)benzene enables alkyne-specific reactions like Sonogashira coupling .
Physical Properties
Industrial and Pharmaceutical Relevance
- Anethole : Widely used in food and fragrance industries due to its low toxicity and pleasant aroma .
- Chloro Derivatives: Serve as intermediates in agrochemicals and pharmaceuticals. For example, 1-chloro-4-(β-D-glucopyranos-1-yl)-2-(4-ethynyl-benzyl)-benzene is explored for medicinal applications .
- Trifluoromethyl Analogs : Utilized in computational models to study steric and electronic environments .
Preparation Methods
Reaction Design and Mechanistic Basis
The photochemical synthesis of 1-chloro-4-(prop-1-en-1-yl)benzene leverages radical intermediates to facilitate C–C bond formation. As detailed in the supplementary information of a Royal Society of Chemistry publication, this method involves the use of N-hydroxyphthalimide (NHPI) ethers or 4-nitrobenzoates as substrates. The reaction proceeds via a radical chain mechanism initiated by blue LED light (460 nm), which activates NaI and LiBF4 to generate iodine radicals. These radicals abstract hydrogen atoms from the substrate, forming carbon-centered radicals that undergo recombination with propenyl groups introduced via TEMPO-mediated pathways.
Key advantages of this approach include mild reaction conditions (45°C) and compatibility with functionalized aromatic systems. However, the requirement for specialized photochemical equipment and the use of stoichiometric TEMPO may limit scalability.
Optimization and Practical Considerations
Optimization studies reveal that excess TEMPO (5.0 equivalents) is critical for suppressing side reactions, such as over-halogenation or dimerization. The solvent system (acetone) ensures solubility of both ionic and organic components, while the blue LED source provides precise wavelength control to maximize radical yield. Post-reaction purification via silica gel chromatography (petroleum ether:ethyl acetate = 200:1 to 5:1) affords the target compound in isolated yields, though specific quantitative data remain unreported for this substrate.
Table 1: Photochemical Synthesis Parameters
| Parameter | Details |
|---|---|
| Reagents | NaI, LiBF4, TEMPO, acetone |
| Light Source | 50W blue LED (460 nm) |
| Temperature | 45°C |
| Reaction Time | 24 hours |
| Purification | Column chromatography (PE:EA gradient) |
Wittig Reaction-Based Approach
Substrate Selection and Ylide Formation
A high-yielding alternative, documented in a ChemRxiv preprint, involves the Wittig reaction between 1-(4-chlorophenyl)ethan-1-one and a propenyl-derived ylide. The ylide is generated in situ from propargyl bromide and a strong base, such as potassium tert-butoxide (t-BuOK), under inert atmospheric conditions. The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by [2+2] cycloaddition and subsequent elimination to form the trans-alkene.
This method achieves a remarkable 98% yield for the structurally analogous 1-chloro-4-(prop-1-en-2-yl)benzene, suggesting its adaptability to the target compound with minor modifications. The regioselectivity of the double bond (prop-1-en-1-yl vs. prop-1-en-2-yl) can be controlled by adjusting the ylide’s electronic properties and reaction temperature.
| Parameter | Details |
|---|---|
| Starting Material | 1-(4-chlorophenyl)ethan-1-one |
| Ylide Precursor | Propargyl bromide |
| Base | Potassium tert-butoxide (t-BuOK) |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 98% (analogous compound) |
Stereochemical Considerations in Propenyl Group Installation
Geometric Isomerism and Control Strategies
The E/Z configuration of the propenyl group significantly influences the compound’s reactivity and physical properties. The photochemical method predominantly yields the trans (E) isomer due to steric hindrance during radical recombination, whereas the Wittig approach favors the cis (Z) isomer when stabilized ylides are employed. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography are recommended for definitive stereochemical assignment.
Impact of Reaction Solvent on Selectivity
Polar aprotic solvents, such as dimethylformamide (DMF), enhance ylide stability in Wittig reactions, leading to higher cis selectivity. In contrast, nonpolar solvents like hexane favor trans-alkene formation by reducing ylide aggregation . These findings underscore the importance of solvent selection in tuning product geometry.
Q & A
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability Studies :
- Accelerated Degradation : Expose to acidic (HCl), basic (NaOH), and neutral buffers at 40–80°C. Monitor decomposition via HPLC and identify degradation products (e.g., hydrolysis to 4-chlorophenol) .
- Activation Energy Calculation : Use Arrhenius plots to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
